2-(2-fluorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide
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Description
2-(2-fluorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
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Biological Activity
The compound 2-(2-fluorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of amides and features a complex structure that includes a fluorinated phenoxy group and a pyridazine moiety. The presence of fluorine enhances lipophilicity, potentially influencing pharmacokinetic properties. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C22H22FN3O3 |
Molecular Weight | 395.4 g/mol |
CAS Number | 1021217-15-1 |
The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in anti-inflammatory drug development. The inhibition of these enzymes can lead to reduced inflammation and pain relief. Molecular docking studies indicate that the compound binds effectively to the active sites of these enzymes, suggesting a mechanism similar to that of established COX inhibitors like celecoxib.
Biological Activity
Research indicates that compounds structurally related to This compound exhibit significant biological activities, particularly as COX inhibitors. The following table summarizes some related compounds and their biological activities:
Compound Name | Biological Activity | IC50 (nM) |
---|---|---|
N-(2-fluorobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridin-5-yl)propanamide | COX inhibition | 15.50 |
4-methyl-N-(3-(6-oxo-3-pyridazin-1(6H)-yl)propyl)benzenesulfonamide | Anti-inflammatory | 17.50 |
5-fluoro-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide | Anticancer activity | 17.10 |
Case Studies
Several studies have been conducted to evaluate the efficacy of similar pyridazine-based compounds:
- Inhibition Studies : A study reported that pyridazine derivatives demonstrated effective inhibition against COX enzymes with IC50 values ranging from 5.3 to 106.4 nM, indicating strong potential as anti-inflammatory agents .
- Molecular Docking : Molecular docking studies provided insights into binding affinities and interactions at the molecular level, confirming that modifications in the structure can enhance selectivity and potency against COX enzymes .
- In Vivo Studies : Animal models have shown promising results with pyridazine derivatives exhibiting significant anti-inflammatory effects, supporting their potential therapeutic applications .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-16(29-20-11-6-5-10-18(20)23)22(28)24-14-7-15-26-21(27)13-12-19(25-26)17-8-3-2-4-9-17/h2-6,8-13,16H,7,14-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJOAXFYWGZUAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.